RAS GTPase inhibitor 1

RAS signaling SOS1 nucleotide exchange quinazoline inhibitors

Researchers investigating SOS-mediated RAS activation require tool compounds with defined mechanisms. RAS GTPase inhibitor 1 (quinazoline scaffold) uniquely binds a SOS pocket within the Ras:SOS:Ras complex. - Inhibits SOS-catalyzed nucleotide exchange (EC50 <1 μM) - Reduces KRAS G12V-mutant H727 cell viability (IC50 <1 μM) - ≥98% purity (HPLC), solid format for in vitro assays - Enables orthogonal control vs. direct RAS binders Supplied for biochemical and cell-based studies. Immediate shipment available.

Molecular Formula C27H28ClF4N5O2
Molecular Weight 566.0 g/mol
Cat. No. B12425530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRAS GTPase inhibitor 1
Molecular FormulaC27H28ClF4N5O2
Molecular Weight566.0 g/mol
Structural Identifiers
SMILESCCC(C1CC1)NC2=NC(=NC3=C2C=CC=C3C4=CCNCC4)NC5=CC(=C(C=C5)F)Cl.C(=O)(C(F)(F)F)O
InChIInChI=1S/C25H27ClFN5.C2HF3O2/c1-2-22(16-6-7-16)30-24-19-5-3-4-18(15-10-12-28-13-11-15)23(19)31-25(32-24)29-17-8-9-21(27)20(26)14-17;3-2(4,5)1(6)7/h3-5,8-10,14,16,22,28H,2,6-7,11-13H2,1H3,(H2,29,30,31,32);(H,6,7)/t22-;/m1./s1
InChIKeyLEDWHIWAVNXCBJ-VZYDHVRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RAS GTPase Inhibitor 1 Overview


RAS GTPase inhibitor 1 (CAS 2252242-32-1; also designated as example 51 in patent WO2018212774A1) is a quinazoline-derived small molecule that inhibits RAS GTPase activity and exhibits anti-tumor properties in preclinical models [1]. Its molecular formula is C27H28ClF4N5O2, with a molecular weight of 565.99 g/mol . The compound suppresses SOS-catalyzed nucleotide exchange with an EC50 of less than 1 μM and reduces the viability of KRAS G12V-mutant H727 lung cancer cells with an IC50 below 1 μM [2]. Commercially available with a purity of ≥98% (HPLC), RAS GTPase inhibitor 1 is supplied as a solid suitable for in vitro biochemical assays and cell-based studies .

Workflow In vitro SOS GEF biochemical assays and cell-based KRAS G12V proliferation studies
Selection Quinazoline-based SOS protein pocket binder, distinct from direct RAS or KRAS G12C inhibitors
Model Context KRAS G12V-driven NSCLC cell models and SOS-dependent pathway dissection

RAS GTPase Inhibitor 1: Why Substitution Fails


The RAS inhibitor landscape encompasses mechanistically and structurally diverse compounds, including covalent KRASG12C inhibitors (e.g., sotorasib, adagrasib), pan-RAS binders targeting the switch I/II pocket (e.g., BI-2852), RAS-effector interaction disruptors (e.g., Kobe0065), and SOS1-KRAS protein-protein interaction inhibitors [1]. RAS GTPase inhibitor 1 distinguishes itself through its quinazoline scaffold and a unique binding mode: it engages a distinct pocket on the SOS protein within the Ras:SOS:Ras complex, a site not targeted by the aforementioned classes [2]. This mechanistic divergence precludes direct substitution; replacing RAS GTPase inhibitor 1 with a generic RAS inhibitor (e.g., a KRASG12C covalent binder) would fail to interrogate SOS-dependent nucleotide exchange pathways and could confound experimental outcomes. The substantial variability in potency, cellular permeability, and selectivity across RAS inhibitors necessitates compound-specific validation, and substituting RAS GTPase inhibitor 1 risks invalidating established assay protocols and obscuring data interpretation [3].

Target Compound Potential Substitute Mismatch Risk
RAS GTPase inhibitor 1 (SOS binder) KRAS G12C covalent inhibitors (sotorasib) Distinct SOS binding site – may not interrogate SOS-dependent nucleotide exchange pathways
RAS GTPase inhibitor 1 Pan-RAS switch I/II binders (BI-2852) Mechanistic divergence may confound SOS-pathway readouts in cell-based assays
RAS GTPase inhibitor 1 Peptide-based SOS inhibitors (SAH-SOS1A) Small-molecule vs. peptide properties – cellular permeability and stability may differ

RAS GTPase Inhibitor 1: Comparative Evidence


SOS Binding Pocket vs Direct RAS Binders

RAS GTPase inhibitor 1 binds to a pocket on the SOS protein within the trimeric Ras:SOS:Ras complex, a site that is distinct from the switch I/II pocket targeted by pan-RAS inhibitors like BI-2852 and from the covalent binding site of KRASG12C inhibitors such as sotorasib [1]. While direct RAS binders (e.g., BI-2852) and covalent inhibitors (e.g., sotorasib) exhibit nanomolar to sub-nanomolar binding affinities to KRAS, RAS GTPase inhibitor 1 functionally inhibits SOS-mediated nucleotide exchange with an EC50 of <1 μM [2]. This binding mode offers a orthogonal mechanism for modulating RAS activity without directly engaging the RAS protein itself.

SOS pocket vs. direct RAS binders
Class-level inference
Target SOS protein pocket in Ras:SOS:Ras complex
Comparator Direct RAS binders target switch I/II; covalent inhibitors bind KRAS G12C
Enables SOS-dependent vs. independent pathway dissection.
Binding site distinct from all major RAS inhibitor classes.
RAS signaling SOS1 nucleotide exchange quinazoline inhibitors

SOS-Mediated Nucleotide Exchange Inhibition

RAS GTPase inhibitor 1 exhibits an EC50 of less than 1 μM for inhibiting at least one nucleotide exchange reaction catalyzed by SOS, as reported in the original patent [1]. In comparison, the peptide-based SOS1/KRAS interaction inhibitor SAH-SOS1A demonstrates an EC50 of 106-175 nM for blocking nucleotide association . While SAH-SOS1A is approximately 5-10 fold more potent, RAS GTPase inhibitor 1 offers a small-molecule scaffold with potentially superior cell permeability and metabolic stability, making it a valuable chemical probe for studying SOS-dependent RAS activation in cellular contexts.

SOS nucleotide exchange inhibition
Cross-study comparable
Target EC50 <1 μM
Comparator SAH-SOS1A EC50 106–175 nM ~5–10× more potent
Small-molecule SOS inhibition assay context.
Peptide comparator; cell permeability not directly compared.
nucleotide exchange SOS1 GEF activity biochemical assay

Antiproliferative Activity in KRAS G12V-Mutant H727 Cells

RAS GTPase inhibitor 1 reduces the viability of H727 non-small cell lung cancer cells, which harbor an endogenous KRAS G12V mutation, with an IC50 of less than 1 μM . For context, the pan-KRAS inhibitor Pan KRas-IN-1 displays an IC50 of 29 nM in the same H727 cell line . While Pan KRas-IN-1 is approximately 34-fold more potent, RAS GTPase inhibitor 1 may offer a distinct selectivity profile that has not been fully characterized, or it may serve as a less potent tool compound for studying SOS-dependent anti-proliferative effects without the confounding pan-KRAS activity of more potent inhibitors.

H727 KRAS G12V cell viability
Cross-study comparable
Target IC50 <1 μM
Comparator Pan KRas-IN-1 IC50 29 nM ~34× more potent
Supports SOS-dependent antiproliferative endpoint review.
Potency difference suggests distinct selectivity context.
KRAS G12V NSCLC cell viability assay

Quinazoline Scaffold vs Common RAS Chemotypes

RAS GTPase inhibitor 1 is based on a quinazoline core (C27H28ClF4N5O2, MW 565.99), a scaffold that is structurally distinct from the acrylamide-based covalent warheads of KRASG12C inhibitors (e.g., sotorasib, adagrasib), the indole/benzimidazole cores of pan-RAS binders (e.g., BI-2852), and the peptide mimetics of SOS1 inhibitors [1]. Quinazolines are well-precedented as kinase inhibitors (e.g., gefitinib, erlotinib), but their application as SOS/RAS modulators represents a novel chemotype [2]. This chemical divergence may translate to differential off-target profiles and pharmacokinetic properties, although direct comparative selectivity data are not yet publicly available.

Quinazoline scaffold vs. common chemotypes
Class-level inference
Target Quinazoline core (C27H28ClF4N5O2)
Comparators Acrylamide (G12C), indole/benzimidazole (pan-RAS), peptide mimetics
Structurally orthogonal chemical probe for RAS modulator screening.
Off-target and PK profiles may differ; selectivity data pending.
quinazoline chemotype chemical probe

RAS GTPase Inhibitor 1: Research Applications


SOS-Dependent vs SOS-Independent RAS Pathways

Researchers seeking to delineate the contribution of SOS-mediated nucleotide exchange to RAS activation can employ RAS GTPase inhibitor 1 as a chemical probe. Its unique binding to a SOS protein pocket within the Ras:SOS:Ras complex [1] enables selective inhibition of SOS-catalyzed nucleotide exchange (EC50 <1 μM) without directly binding RAS. This allows for orthogonal control experiments when used alongside direct RAS binders (e.g., BI-2852) or covalent KRASG12C inhibitors.

Anti-Proliferative Effects in KRAS G12V Cancer Models

RAS GTPase inhibitor 1 demonstrates anti-proliferative activity in H727 KRAS G12V-mutant NSCLC cells with an IC50 <1 μM . While less potent than pan-KRAS inhibitors like Pan KRas-IN-1 (IC50 29 nM), RAS GTPase inhibitor 1 may be utilized in studies aiming to correlate SOS pathway inhibition with cellular viability, particularly in models where high-potency pan-KRAS inhibition may mask subtler SOS-dependent phenotypes.

Quinazoline-Based RAS Modulators in Chemical Biology

As a quinazoline-derived small molecule, RAS GTPase inhibitor 1 represents a novel chemotype for RAS pathway modulation [2]. This scaffold is structurally distinct from the acrylamide, indole, and peptide-based frameworks dominating the RAS inhibitor field. Chemical biologists and medicinal chemists can leverage RAS GTPase inhibitor 1 as a starting point for structure-activity relationship (SAR) studies aimed at optimizing SOS-targeting compounds or developing bifunctional degraders (PROTACs) against SOS or RAS.

In Vitro SOS GEF Assays

RAS GTPase inhibitor 1 is a suitable tool compound for in vitro nucleotide exchange assays designed to measure SOS guanine nucleotide exchange factor (GEF) activity [3]. With an EC50 <1 μM, it provides a moderate-potency reference inhibitor for validating assay conditions, benchmarking novel SOS inhibitors, or studying the kinetics of SOS-catalyzed nucleotide exchange in reconstituted systems.

Application
Selection Property
Validation Focus
SOS-dependent vs. SOS-independent RAS pathway dissection
SOS protein pocket binding specificity
SOS-mediated nucleotide exchange pathway validation
KRAS G12V cell-model proliferation studies
Cell-viability endpoint review context
KRAS G12V pathway response and selectivity interpretation
Chemical biology quinazoline-based RAS probe
Distinct chemotype for RAS modulator screening
Structural SAR and off-target profiling review
In vitro SOS GEF biochemical assays
Reported sub-μM SOS inhibition
Nucleotide exchange assay reproducibility and dose-response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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